N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a mesitylsulfonyl-substituted pyrrolidinylmethyl group at the N2 position.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-6-7-17(26)13-24-21(27)22(28)25-19-9-5-4-8-18(19)23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZLTYICHSPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The mesitylsulfonyl group is then introduced through sulfonylation reactions. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamides
Structural Features
The table below compares the substituents and key functional groups of the target compound with structurally related oxalamides from the evidence:
Key Observations :
- The target compound uniquely combines a 2-chlorophenyl group (electron-withdrawing) with a mesitylsulfonyl-pyrrolidinylmethyl group (bulky, sulfonamide-stabilized). This contrasts with analogs bearing thiazole rings () or pyridine-based substituents ().
- Mesitylsulfonyl may enhance metabolic stability compared to acetylated () or benzyloxy groups (), as sulfonamides resist hydrolysis in some contexts .
Pharmacological and Toxicological Profiles
Antiviral Activity ():
The hydroxymethyl-thiazole substituent in compound 14 may improve solubility but reduce potency compared to bulkier groups like mesitylsulfonyl.
Flavoring Agents ():
Pyridine-containing oxalamides (e.g., S336) demonstrated umami-enhancing properties with high safety margins (NOEL = 100 mg/kg bw/day). The target compound’s chlorophenyl group is absent in flavoring agents, suggesting divergent applications.
Metabolic Stability ():
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) showed rapid metabolism in rat hepatocytes without amide hydrolysis.
Physicochemical Data:
Biological Activity
N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate precursors.
- Introduction of the Mesitylsulfonyl Group : The pyrrolidine intermediate is sulfonylated using mesitylsulfonyl chloride in the presence of a base.
- Attachment of the Oxalamide Moiety : The final step involves coupling with 2-chlorophenyl oxalyl chloride under basic conditions to form the desired product.
The compound features a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mesitylsulfonyl group enhances binding affinity to proteins, while the oxalamide moiety facilitates interactions with other molecular structures. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies have shown that modifications in the phenyl group and oxalamide linker can significantly impact antiviral properties against HIV-1. Alterations in structure led to varying degrees of potency in inhibiting viral entry, suggesting a structure-activity relationship (SAR) that could be explored further for therapeutic development .
Cytotoxicity and Selectivity
In vitro assays have demonstrated that while some derivatives exhibit promising antiviral activity, they may also present cytotoxic effects. For example, compounds based on similar scaffolds showed low micromolar potency but varying selectivity indices in different cell lines . Understanding these dynamics is crucial for optimizing therapeutic candidates.
Study 1: Structure-Activity Relationship Analysis
A study focused on a series of oxalamide derivatives highlighted that modifications in the piperidine ring significantly influenced antiviral potency. Compounds with specific substitutions showed enhanced activity in single-cycle assays but reduced efficacy in multi-cycle assays, indicating the need for careful optimization .
Study 2: Binding Affinity and Mechanistic Insights
Another investigation into the binding modes of related compounds provided insights into how structural variations affect interaction with viral proteins. The study utilized docking simulations to predict binding affinities and suggested that specific functional groups are critical for maintaining effective antiviral activity .
Data Table: Summary of Biological Activities
| Compound Name | Antiviral Activity | Cytotoxicity | Selectivity Index |
|---|---|---|---|
| This compound | Low μM potency | Moderate | Variable |
| Related Compound A | High potency | High | Low |
| Related Compound B | Moderate potency | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
